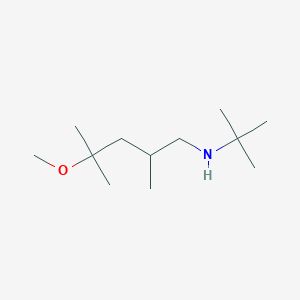
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine: is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol: This method involves the reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the desired amine.
Reductive amination: Another method involves the reductive amination of 4-methoxy-2,4-dimethylpentan-1-one with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium on carbon or platinum oxide is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amine group can yield secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 4-methoxy-2,4-dimethylpentanoic acid.
Reduction: Formation of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine derivatives.
Substitution: Formation of various substituted amines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving amines and methoxy groups.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and resins.
Wirkmechanismus
The mechanism of action of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and tert-butyl groups can influence its binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
n-(tert-butyl)-4-methoxy-2,4-dimethylhexan-1-amine: Similar structure with an additional carbon in the backbone.
n-(tert-butyl)-4-ethoxy-2,4-dimethylpentan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
n-(tert-butyl)-4-methoxy-2,4-dimethylbutan-1-amine: Similar structure with one less carbon in the backbone.
Uniqueness:
- The presence of both a methoxy group and a tert-butyl group in n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine provides unique steric and electronic properties, making it distinct from its analogs.
- Its specific combination of functional groups allows for unique reactivity patterns and potential applications in various fields.
Eigenschaften
Molekularformel |
C12H27NO |
|---|---|
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
N-tert-butyl-4-methoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-10(8-12(5,6)14-7)9-13-11(2,3)4/h10,13H,8-9H2,1-7H3 |
InChI-Schlüssel |
QBBSOIZVDKEWLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)OC)CNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


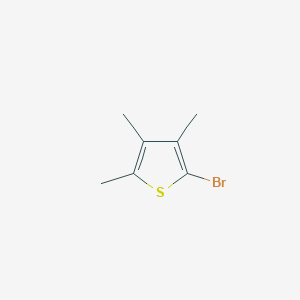
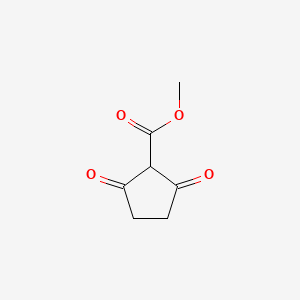
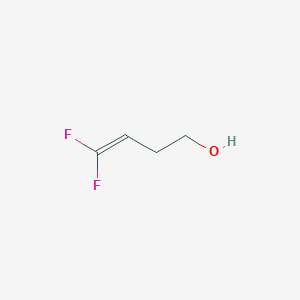
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)

![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)

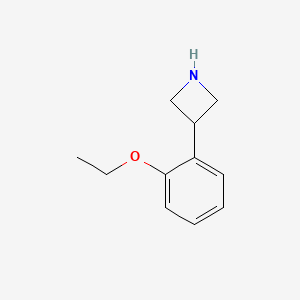


![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)



